molecular formula C18H17N5O2S3 B2868938 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 850915-17-2

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2868938
CAS No.: 850915-17-2
M. Wt: 431.55
InChI Key: RGLVSHITPZMOQU-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound combining thiadiazole, thieno[3,2-d]pyrimidine, and acetamide moieties. Its molecular structure features a central thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 3 and a thioacetamide linker bridging to a 5-ethyl-1,3,4-thiadiazole ring. This architecture confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in anticancer research .

Key structural attributes include:

  • Thieno[3,2-d]pyrimidin-4-one: A bicyclic system with a sulfur atom in the thiophene ring and a pyrimidine-derived lactam.
  • Thioacetamide linker: A sulfur-containing spacer facilitating interactions with biological targets.
  • 5-Ethyl-1,3,4-thiadiazole: A nitrogen-sulfur heterocycle known for enhancing bioavailability and metabolic stability .

Reported bioactivity includes enhanced cytotoxicity against MCF-7 breast cancer cells, with specificity over non-cancerous cell lines . Its molecular weight is 476.6 g/mol, and computed properties (e.g., Topological Polar Surface Area = 212 Ų) suggest moderate solubility and membrane permeability .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S3/c1-2-14-21-22-17(28-14)20-13(24)10-27-18-19-12-8-9-26-15(12)16(25)23(18)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLVSHITPZMOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological profiles.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole moiety and a tetrahydrothieno-pyrimidine derivative. Its molecular formula is C17H19N5O2S3C_{17}H_{19}N_{5}O_{2}S_{3}, with a molecular weight of approximately 421.6 g/mol. The presence of various functional groups suggests diverse biological interactions.

Anticancer Activity

Research has shown that derivatives of thiadiazoles exhibit notable anticancer properties. For instance, compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 Value (µg/mL) Reference
A549 (Lung Cancer)4.27Alam et al. (2011)
SK-MEL-2 (Skin Cancer)9.0Aliabadi et al. (2013)
MDA-MB-231 (Breast)22.19Mohammadi-Farani et al. (2014)

The anticancer activity is often attributed to the induction of apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. For example, compounds derived from thiadiazoles have been shown to increase the subG1 phase population in cell cycle analysis, indicating apoptosis .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. Studies have indicated that compounds with similar structures to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

Example Studies

  • Antibacterial Activity : Thiadiazole derivatives were tested against Staphylococcus aureus and E. coli with promising results showing inhibition zones ranging from 10 mm to 20 mm depending on the concentration .
  • Antifungal Activity : Certain analogs displayed antifungal properties against Candida albicans with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Other Biological Activities

In addition to anticancer and antimicrobial properties, the compound may exhibit other pharmacological effects:

  • Antioxidant Activity : Some studies suggest that thiadiazole derivatives possess antioxidant properties which can protect cells from oxidative stress.
  • Enzyme Inhibition : Research indicates potential as enzyme inhibitors in metabolic pathways relevant to cancer and infectious diseases .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study 1 : A derivative was administered in a clinical trial for patients with advanced lung cancer showing a response rate of 30% among participants treated with the compound alongside standard chemotherapy .
  • Case Study 2 : In vitro studies demonstrated that combining this compound with traditional antibiotics enhanced the efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Anticancer Activity

  • The target compound exhibits 2.6–2.8-fold higher cytotoxicity against MCF-7 cells compared to analogs lacking the ethyl-thiadiazole moiety .

Target Specificity

  • The thieno[3,2-d]pyrimidine core in the target compound shows selective binding to kinase domains due to its planar structure, unlike the benzothieno-triazolopyrimidine analog in , which targets bacterial enzymes.

Key Research Findings

  • Structure-Activity Relationship (SAR) : The ethyl group on the thiadiazole ring enhances lipophilicity , improving cellular uptake and target engagement .
  • Thermodynamic Stability: X-ray crystallography data from related compounds (e.g., ) confirm that the thioacetamide linker adopts a coplanar conformation with the thienopyrimidine core, stabilizing π-π interactions with biological targets.

Preparation Methods

Solvent and Temperature Effects

  • THF vs. Ethanol : THF enhances chloroacetyl chloride reactivity due to its aprotic nature, achieving 85% yield compared to 70% in ethanol.
  • Reflux Duration : Extended reflux (6 hours) ensures complete thiolate ion formation, critical for efficient SN2 displacement.

Purification Strategies

  • Recrystallization : Ethanol is preferred for its ability to dissolve byproducts while precipitating the target compound.
  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) resolves minor impurities, improving purity to >98%.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%)
Thiadiazole Formation Hydrazine hydrate, EtOH, 80°C 80–85 95
Thienopyrimidinone Formic acid, formamide, reflux 75–80 90
Chloroacetamide Chloroacetyl chloride, THF 85 97
Final Coupling K₂CO₃, acetone, reflux 77–85 98

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
  • Byproduct Formation : Use excess chloroacetyl chloride (1.2 eq) to drive the reaction to completion.

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